molecular formula C12H15NO4 B5611080 methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B5611080
M. Wt: 237.25 g/mol
InChI Key: STGKRNDWPSTZMI-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of butanoic acid and contains a methoxyphenyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxyaniline with methyl 4-chlorobutanoate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-methoxyaniline attacks the carbonyl carbon of methyl 4-chlorobutanoate, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate
  • Methyl 4-[(4-methoxyanilino)-4-oxobutanoate
  • Methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

methyl 4-(4-methoxyanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-10-5-3-9(4-6-10)13-11(14)7-8-12(15)17-2/h3-6H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGKRNDWPSTZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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